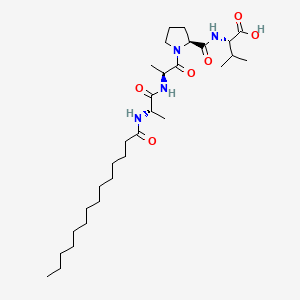
Myristoyl tetrapeptide Ala-Ala-Pro-Val
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Myristoyl tetrapeptide Ala-Ala-Pro-Val typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, alanine, is attached to the resin.
Coupling of subsequent amino acids: The remaining amino acids (alanine, proline, and valine) are sequentially coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Myristoylation: The peptide is then myristoylated by reacting it with myristic acid in the presence of a coupling reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions
Myristoyl tetrapeptide Ala-Ala-Pro-Val can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue if present, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be used to reverse oxidation or to modify disulfide bonds.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with substituted amino acids .
Wissenschaftliche Forschungsanwendungen
Myristoyl tetrapeptide Ala-Ala-Pro-Val has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and protein expression.
Medicine: Explored for its potential in wound healing and anti-aging treatments due to its ability to stimulate ECM protein expression and inhibit MMPs.
Industry: Utilized in the development of cosmetic products aimed at improving skin health and appearance
Wirkmechanismus
Myristoyl tetrapeptide Ala-Ala-Pro-Val exerts its effects by stimulating the expression of ECM proteins such as collagen and elastin while inhibiting the expression of MMPs. This dual action helps maintain the structural integrity of tissues and promotes wound healing. The peptide interacts with cell surface receptors, triggering intracellular signaling pathways that lead to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palmitoyl tetrapeptide-7: Similar in structure but uses palmitic acid instead of myristic acid.
Acetyl tetrapeptide-5: Another tetrapeptide with different acylation and amino acid sequence.
Palmitoyl pentapeptide-4: Contains an additional amino acid and uses palmitic acid for acylation
Uniqueness
Myristoyl tetrapeptide Ala-Ala-Pro-Val is unique due to its specific sequence and myristoylation, which confer distinct biological activities. Its ability to both stimulate ECM protein expression and inhibit MMPs makes it particularly valuable in applications related to tissue repair and anti-aging .
Eigenschaften
Molekularformel |
C30H54N4O6 |
|---|---|
Molekulargewicht |
566.8 g/mol |
IUPAC-Name |
(2S)-3-methyl-2-[[(2S)-1-[(2S)-2-[[(2S)-2-(tetradecanoylamino)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C30H54N4O6/c1-6-7-8-9-10-11-12-13-14-15-16-19-25(35)31-22(4)27(36)32-23(5)29(38)34-20-17-18-24(34)28(37)33-26(21(2)3)30(39)40/h21-24,26H,6-20H2,1-5H3,(H,31,35)(H,32,36)(H,33,37)(H,39,40)/t22-,23-,24-,26-/m0/s1 |
InChI-Schlüssel |
VPVFIAYGOLELSS-IGRGDXOOSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NC(C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-dichloro-6-[(E)-[[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B15137287.png)

![(3-Chloro-4,5-difluorophenyl)-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)methanone](/img/structure/B15137306.png)








![2-[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide](/img/structure/B15137358.png)


